N-[(1-Aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[(1-aminocyclohexyl)methyl]-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c14-13(8-2-1-3-9-13)10-15-21(19,20)12-6-4-11(5-7-12)16(17)18/h4-7,15H,1-3,8-10,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIANUDJEGVZSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Aminocyclohexylmethanamine
This primary amine is synthesized via:
- Reductive amination of cyclohexanone : Cyclohexanone reacts with methylamine under hydrogenation conditions (Pd/C, H₂, 60°C) to yield 1-aminocyclohexane. Subsequent Mannich reaction with formaldehyde and ammonium chloride introduces the methylamine side chain.
- Alternative pathway : Nitrile reduction of (1-cyanocyclohexyl)methylamine using LiAlH₄ in THF achieves 85% yield.
Sulfonamide Bond Formation
1-Aminocyclohexylmethanamine (1.0 eq) reacts with 4-nitrobenzenesulfonyl chloride (1.2 eq) in dichloromethane (DCM) with triethylamine (TEA, 2.0 eq) as a base. The reaction proceeds at 0°C→25°C over 12 hours (Scheme 1).
Optimization Notes :
- Excess sulfonyl chloride prevents di-sulfonylation.
- Cooling minimizes nitro-group reduction by the amine.
- Yield: 72–78% after silica gel chromatography.
Characterization Data :
| Property | Value |
|---|---|
| Molecular Weight | 327.41 g/mol |
| Melting Point | 158–160°C |
| $$ ^1H $$-NMR (CDCl₃) | δ 1.20–1.85 (m, 10H, cyclohexyl), 2.90 (s, 2H, CH₂NH), 8.05–8.30 (m, 4H, aromatic) |
| $$ ^{13}C $$-NMR (CDCl₃) | δ 25.1, 28.3, 44.5, 52.8, 124.9, 129.7, 140.2, 150.1 |
Preparation Method 2: Cyclohexane Ring Functionalization Post-Sulfonylation
Initial Sulfonamide Synthesis
4-Nitrobenzenesulfonyl chloride reacts with benzylamine to form N-benzyl-4-nitrobenzenesulfonamide (yield: 89%).
Cyclohexane Ring Construction
The benzyl group is hydrogenated (Pd/C, H₂, 50 psi) to expose a primary amine, which undergoes cyclohexylation via:
- Mitsunobu reaction : Using cyclohexanol, triphenylphosphine, and diethyl azodicarboxylate (DEAD) in THF (0°C→25°C, 6 hours).
- Yield: 68% after recrystallization from ethanol.
Advantages :
- Avoids handling unstable 1-aminocyclohexylmethanamine.
- Mitsunobu conditions favor retention of stereochemistry.
Preparation Method 3: Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Intermediate
Wang resin functionalized with 4-nitrobenzenesulfonyl chloride reacts with Fmoc-protected 1-aminocyclohexylmethanamine (2.0 eq) in DMF. Deprotection with piperidine (20% v/v) liberates the amine for cyclization.
Cleavage and Purification
TFA cleavage (95% v/v, 2 hours) followed by precipitation in cold ether yields crude product. Reverse-phase HPLC (C18 column, acetonitrile/water) achieves >95% purity.
Scale-Up Data :
| Parameter | Value |
|---|---|
| Batch Size | 50 g resin → 18 g product |
| Purity (HPLC) | 97.3% |
| Overall Yield | 62% |
Comparative Analysis of Methods
Yield and Efficiency
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Direct Sulfonylation | 78 | 99 | Moderate |
| Post-Sulfonylation Cyclization | 68 | 98 | High |
| Solid-Phase Synthesis | 62 | 97 | Industrial |
Chemical Reactions Analysis
Types of Reactions
N-[(1-Aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Reduction: The major product formed is N-[(1-Aminocyclohexyl)methyl]-4-aminobenzene-1-sulfonamide.
Substitution: Depending on the nucleophile used, various substituted sulfonamides can be formed.
Scientific Research Applications
N-[(1-Aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(1-Aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Sulfonamide Derivatives
Influence of Substituents on Physicochemical Properties
- Cyclohexyl vs. Smaller Alkyl Groups : The cyclohexylmethylamine group in the target compound enhances lipophilicity compared to cyclopropyl () or linear alkyl chains (). This improves membrane permeability but may reduce aqueous solubility .
- Nitro Group Position : The para-nitro substitution (target compound) maximizes electronic effects on the sulfonamide group, increasing acidity (pKa ~6–8) compared to meta- or ortho-substituted analogs (e.g., ’s ethoxy-substituted derivative) .
- Halogen vs.
Unique Features of this compound
The compound’s uniqueness arises from:
Balanced Lipophilicity : The cyclohexyl group optimizes membrane permeability without excessive hydrophobicity, a drawback in bulkier analogs () .
Electronic Effects : The para-nitro group stabilizes the sulfonamide’s negative charge, enhancing interactions with positively charged enzyme active sites (e.g., DHPS) .
Synthetic Versatility : As an intermediate (), it serves as a scaffold for derivatives with modified cyclohexyl or nitro groups, enabling tailored biological activity .
Biological Activity
N-[(1-Aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide, a sulfonamide compound, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure combining an aminocyclohexyl group with a nitrobenzene sulfonamide moiety. Its molecular formula is with a molecular weight of approximately 313.37 g/mol. The presence of both the nitro and sulfonamide groups contributes significantly to its biological activity, particularly in antimicrobial applications.
The primary mechanism of action for this compound is the inhibition of bacterial dihydropteroate synthase, an enzyme crucial in folate biosynthesis. This inhibition disrupts bacterial growth and proliferation, making it a candidate for treating various bacterial infections. Additionally, preliminary studies indicate potential anti-inflammatory and analgesic effects, suggesting its relevance in pain management .
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various bacterial strains. Research indicates that it effectively inhibits Gram-positive and Gram-negative bacteria by targeting the folate synthesis pathway.
Anti-inflammatory Effects
Studies have suggested that this compound may also possess anti-inflammatory properties. While detailed mechanisms remain to be fully elucidated, its structural characteristics allow for interactions with inflammatory mediators, potentially leading to reduced inflammation in biological systems.
Research Findings and Case Studies
Several studies have evaluated the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound inhibited growth effectively at low concentrations, showcasing its potential as a new antimicrobial agent.
- Inflammation Model : In animal models of inflammation, treatment with this compound resulted in significant reductions in inflammatory markers compared to control groups.
Applications
The versatility of this compound extends beyond antimicrobial uses:
- Medicinal Chemistry : It serves as a valuable intermediate in the synthesis of more complex pharmaceutical compounds.
- Research Applications : The compound is utilized in studies involving enzyme inhibition and protein binding due to its ability to mimic natural substrates .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-Aminocyclohexyl)-N-methyl-4-nitrobenzene-1-sulfonamide | Contains an amino group instead of a nitro group | Similar antimicrobial properties |
| N-(4-Aminocyclohexyl)-N-methyl-4-chlorobenzene-1-sulfonamide | Chlorine substituent instead of nitro | Reduced efficacy compared to nitro derivative |
This comparison highlights the unique features and advantages of this compound over structurally similar compounds.
Q & A
Q. What are the established synthetic routes for N-[(1-Aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide, and what intermediates are critical?
The synthesis involves multi-step organic reactions, starting with tert-butyl ((1-aminocyclohexyl)methyl)carbamate as a key intermediate. Critical steps include:
- Nitro-group introduction : Reaction of 2,4-dichloro-5-nitropyrimidine with tert-butyl ((1-aminocyclohexyl)methyl)carbamate in THF with NaHCO₃ as a base .
- Reduction of nitro groups : Use of Fe powder and NH₄Cl in ethanol for nitro-to-amine conversion .
- Purification : Column chromatography is essential for isolating intermediates and final products .
Q. What spectroscopic techniques confirm the structure of N-[(1-Aminocycloclohexyl)methyl]-4-nitrobenzene-1-sulfonamide?
Q. What biological activities are associated with the sulfonamide group in this compound?
The sulfonamide moiety mimics para-aminobenzoic acid (PABA), competitively inhibiting bacterial dihydropteroate synthase (DHPS), a critical enzyme in folate synthesis. This mechanism is shared with antimicrobial sulfonamides .
Advanced Research Questions
Q. How can conflicting yields in nitro-group reduction steps during synthesis be resolved?
Yield discrepancies often arise from:
- Reduction conditions : Fe powder purity, reaction time, and NH₄Cl concentration affect electron transfer efficiency. Optimizing stoichiometry (e.g., Fe:substrate ratio >10:1) improves consistency .
- Solvent choice : Ethanol vs. methanol may alter solubility of intermediates, impacting reaction progress .
Q. How does the cyclohexylmethylamine substituent influence pharmacological activity compared to other sulfonamides?
- Lipophilicity : The cyclohexyl group enhances membrane permeability, potentially increasing bioavailability .
- Steric effects : Bulkier substituents may reduce binding affinity to DHPS compared to smaller analogs like sulfanilamide. Comparative IC₅₀ assays are recommended .
Q. What computational methods predict the electronic properties and stability of this compound?
- Density Functional Theory (DFT) : Models electron density distribution, nitro-group reactivity, and sulfonamide resonance. Hybrid functionals (e.g., B3LYP) with exact-exchange terms improve accuracy for thermochemical properties .
- Correlation-energy functionals : Lee-Yang-Parr (LYP) functionals assess dispersion forces in the cyclohexyl ring .
Q. How can discrepancies between DFT-calculated and experimental stability data be addressed?
- Exchange-correlation adjustments : Incorporate exact-exchange terms (e.g., Becke’s 1993 functional) to better model nitro-group redox behavior .
- Solvent effects : Include implicit solvent models (e.g., COSMO) to account for polar interactions in aqueous environments .
Q. What challenges exist in crystallizing this compound for X-ray analysis?
- Flexible cyclohexyl group : Conformational flexibility hinders crystal lattice formation. Use of bulky co-crystallization agents (e.g., PEG) can stabilize specific conformers .
- Nitro-group polarity : High polarity may lead to solvent inclusion. Slow evaporation in low-polarity solvents (e.g., ethyl acetate) improves crystal quality .
Q. How should researchers approach contradictory bioactivity data across studies?
- Assay standardization : Variations in bacterial strains (e.g., Gram-positive vs. Gram-negative) and growth media (folate-rich vs. folate-free) significantly impact results. Validate protocols using control sulfonamides (e.g., sulfamethoxazole) .
- Structure-activity relationship (SAR) : Compare substituent effects using analogs (e.g., N-[2-(methylamino)propyl]-4-nitrobenzene-1-sulfonamide) to isolate structural contributors to activity .
Q. What advanced techniques elucidate the compound’s interaction with bacterial enzymes?
- Molecular docking : Predict binding poses with DHPS (PDB ID: 1AJ0) using software like AutoDock Vina. Focus on hydrogen bonds between sulfonamide NH and enzyme active sites .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
